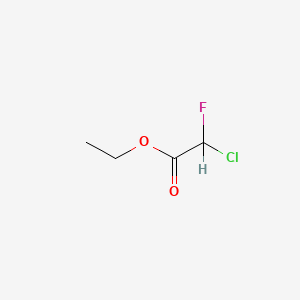

Ethyl chlorofluoroacetate

Description

Overview of Organofluorine Compounds in Life and Materials Sciences

Organofluorine compounds have become indispensable in a vast array of scientific and technological fields. pipharm.comoup.com Their applications span from pharmaceuticals and agrochemicals to advanced materials such as fluoropolymers and liquid crystals. pipharm.comugent.be It is estimated that approximately 20-25% of all commercial pharmaceuticals and about 30% of agrochemicals contain at least one fluorine atom. nih.gov This widespread use stems from the unique properties conferred by the carbon-fluorine bond. pipharm.com With very few exceptions, organofluorine compounds are not found in nature, meaning that any such compound for academic or industrial use must be synthesized. nih.gov

Impact of Fluorine Substitution on Molecular Properties

The substitution of hydrogen with fluorine, the most electronegative element, has a profound impact on a molecule's characteristics. ugent.be The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced metabolic and thermal stability in the resulting molecule. ugent.be This increased stability is a desirable trait in drug design and materials science. ugent.be

Fluorine's high electronegativity also induces significant bond polarization, which can alter a molecule's dipole moment, acidity (pKa), and interactions with biological targets. ugent.be Despite its strong electron-withdrawing nature, the fluorine atom is relatively small (second only to hydrogen), meaning it can often replace a hydrogen atom without causing significant steric hindrance. ugent.be This allows for the fine-tuning of a molecule's electronic properties with minimal structural perturbation. ugent.be Furthermore, fluorine substitution can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and can block sites of metabolic oxidation, thereby improving a drug's bioavailability and residence time in the body. ugent.be

Role of Fluorinated Building Blocks in Synthetic Chemistry

Given the importance of organofluorine compounds, the development and use of fluorinated building blocks have become a cornerstone of modern synthetic chemistry. nih.gov These are relatively simple molecules that already contain one or more fluorine atoms and can be incorporated into larger, more complex structures. nih.gov This approach is often more efficient and reliable than attempting to introduce fluorine in the later stages of a synthesis. nih.gov

Ethyl chlorofluoroacetate serves as a prime example of such a building block. lookchem.comsigmaaldrich.comsigmaaldrich.com It provides a reactive handle for chemists to introduce the monofluorinated ester moiety into a variety of molecular scaffolds. Other examples of fluorinated building blocks include trifluoromethyl-containing reagents and perfluorinated aromatic compounds. pipharm.com The use of these synthons has facilitated the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Contextualization of this compound within the Class of α-Haloesters

This compound belongs to the family of α-haloesters, which are esters that have one or more halogen atoms attached to the carbon adjacent to the carbonyl group. This specific structural arrangement gives rise to unique chemical reactivity.

Unique Reactivity Profiles of Halogenated Esters

α-Haloesters are versatile reagents in organic synthesis, primarily acting as electrophiles. The halogen atom at the α-position is susceptible to nucleophilic substitution. ugent.be this compound, with two different halogens, presents a unique reactivity profile. It can react with various nucleophiles, such as amines and thiolates, to form new carbon-nitrogen and carbon-sulfur bonds, respectively. oup.comugent.benih.gov

A particularly important reaction of α-haloesters is the Reformatsky reaction. beilstein-journals.orgrsc.org This reaction involves the treatment of an α-haloester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. beilstein-journals.orgresearchgate.net This enolate can then react with aldehydes or ketones to form β-hydroxy esters. beilstein-journals.orgresearchgate.net this compound has been used in such reactions to synthesize α-fluoro-β-hydroxy esters. rsc.org Furthermore, under basic conditions, this compound can form an α-chloro-α-fluorocarbanion, which can participate in reactions like the vicarious nucleophilic substitution of hydrogen in nitroarenes. nih.govidexlab.com

Relevance of Chiral Halogenated Compounds

The introduction of a halogen atom can create a chiral center, and the synthesis of enantiomerically pure halogenated compounds is a significant area of research. Chiral halogenated molecules are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals. ugent.be The stereochemistry of the halogen-bearing carbon can have a profound effect on the biological activity of the final product.

The development of methods for the enantioselective synthesis of these compounds is therefore highly desirable. While this compound itself is achiral, its reactions can generate new stereocenters. For example, the aldol (B89426) reaction of the silyl (B83357) enol ether derived from this compound with aldehydes and ketones can lead to the formation of α-fluoro-β-hydroxy esters with new chiral centers, making stereoselective control a key objective in these transformations. acs.orgacs.orgnih.gov

Historical and Current Perspectives on the Utility of this compound

This compound has a history as a useful synthetic intermediate and continues to be employed in modern chemical research for the creation of valuable fluorinated molecules.

One of the established methods for preparing this compound involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid. orgsyn.org This procedure, detailed in Organic Syntheses, highlights its accessibility as a laboratory reagent. orgsyn.org It has also been prepared by the reaction of sulfuryl chloride with ethyl fluoroacetate (B1212596). orgsyn.org

The utility of this compound lies in its role as a versatile building block. It is commercially available and serves as a precursor to a variety of other functionalized molecules. For instance, it can be used to synthesize chlorofluoroacetamide (B1361830), chlorofluoroacetyl chloride, and, notably, ethyl α-fluoro silyl enol ether. lookchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com The latter is a key intermediate for stereoselective aldol reactions to produce α-fluoro-β-hydroxy esters. acs.orgacs.orgnih.gov Research has shown that this compound can be treated with primary amines to form the corresponding amides, which can then be reduced to β,β-dihaloamines and subsequently cyclized to form 2-fluoroaziridines, another important class of fluorinated compounds. ugent.be Its reaction with azine-thiones has been used to prepare 2-fluorothienoazines. oup.com More recent research has explored its use in nickel-catalyzed cross-coupling reactions with aryl bromides and as a precursor for fluoroacetyl carbene transfer reactions. nih.govresearchgate.netchemrxiv.org

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 401-56-9 | nih.govlookchem.comsigmaaldrich.com |

| Molecular Formula | C₄H₆ClFO₂ | nih.govlookchem.comsigmaaldrich.com |

| Molecular Weight | 140.54 g/mol | nih.govlookchem.comsigmaaldrich.com |

| Boiling Point | 128-133 °C | pipharm.comlookchem.comchemicalbook.comsigmaaldrich.comjk-sci.comchemsynthesis.commatrixscientific.com |

| Density | 1.212-1.227 g/mL at 25 °C | lookchem.comchemicalbook.comsigmaaldrich.comjk-sci.comchemsynthesis.commatrixscientific.com |

| Refractive Index (n20/D) | 1.3927-1.396 | lookchem.comchemicalbook.comsigmaaldrich.comjk-sci.comchemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVJSONZHSDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870525 | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-56-9 | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-chloro-2-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl chlorofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Chlorofluoroacetate and Its Derivatives

Direct Synthetic Routes to Ethyl Chlorofluoroacetate

The direct synthesis of this compound has been accomplished through several distinct chemical pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two prominent methods are the acid- or silica-catalyzed rearrangement of a haloether and the free-radical-initiated chlorination of a fluoroacetate (B1212596) precursor.

Sulfuric Acid or Silica (B1680970) Action on 2-Chloro-1,1,2-trifluoroethyl Ethyl Ether

One established method for preparing this compound involves the treatment of 2-chloro-1,1,2-trifluoroethyl ethyl ether with concentrated sulfuric acid or silica. orgsyn.org The reaction with sulfuric acid is a well-documented procedure that provides the target compound in good yield. orgsyn.org

The process involves the slow addition of 96% sulfuric acid to crude 2-chloro-1,1,2-trifluoroethyl ethyl ether while maintaining a low temperature (5–15°C). orgsyn.org The reaction mixture is stirred for a period, after which it is quenched by pouring it onto ice. The organic product is then isolated, washed to remove residual acid, dried, and purified by fractional distillation. orgsyn.org This procedure has been reported to yield pure this compound at 65–68%. orgsyn.org The evolution of hydrogen fluoride (B91410) gas is a notable aspect of this reaction, requiring appropriate handling and equipment. orgsyn.org

Table 1: Synthesis of this compound via Sulfuric Acid Treatment

| Reactant | Reagent | Temperature | Reaction Time | Yield |

|---|

Data sourced from Organic Syntheses Procedure. orgsyn.org

Reaction of Sulfuryl Chloride with Ethyl Fluoroacetate

An alternative route to this compound is the chlorination of ethyl fluoroacetate using sulfuryl chloride. orgsyn.org This reaction typically proceeds under free radical conditions, often initiated by the addition of a radical initiator such as benzoyl peroxide. orgsyn.org This method leverages the reactivity of sulfuryl chloride as a source of chlorine radicals, which can selectively replace a hydrogen atom alpha to the carbonyl group in the ethyl fluoroacetate starting material.

Synthesis of Functionalized Derivatives from this compound

This compound serves as a versatile building block for creating more complex molecules. sigmaaldrich.comsigmaaldrich.com Its ester functionality and the presence of two different halogen atoms at the alpha-carbon allow for a range of chemical transformations.

Formation of Chlorofluoroacetamide (B1361830)

This compound is a precursor for the synthesis of chlorofluoroacetamide derivatives. sigmaaldrich.comsigmaaldrich.com This transformation is typically achieved through amidation, where the ethyl ester group reacts with an amine to form a new carbon-nitrogen bond. This reaction, while not detailed with the ethyl ester specifically in the provided sources, follows the general principles of ester amidation. More complex chlorofluoroacetamide-containing molecules have been synthesized from starting materials like chlorofluoroacetic acid or its sodium salt, reacting with amines in the presence of peptide coupling agents. researchgate.netjst.go.jp This highlights the utility of the chlorofluoroacetyl group in building amide linkages.

Preparation of Ethyl α-Fluoro Silyl (B83357) Enol Ethers

A significant application of this compound is in the stereoselective synthesis of ethyl α-fluoro silyl enol ethers. sigmaaldrich.comsigmaaldrich.comacs.org These derivatives are valuable reagents in carbon-carbon bond-forming reactions, such as aldol (B89426) additions. nih.govacs.org The synthesis is accomplished by treating this compound with a reducing metal, such as magnesium (Mg) or zinc (Zn), in the presence of a trialkylchlorosilane (like chlorotrimethylsilane) and a polar aprotic solvent. nih.govacs.org

Research has shown that the choice of solvent is critical for the success of this reaction, with dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) providing high yields of the desired product. acs.org For instance, using magnesium in DMF allows for the formation of the E-configured silyl enol ether stereoselectively and in high yield. acs.org

Table 2: Synthesis of Ethyl α-Fluoro Silyl Enol Ether

| Starting Material | Reagents | Solvent | Result |

|---|---|---|---|

| This compound | Mg, Chlorotrimethylsilane | DMF | High yield of E-configured silyl enol ether |

Data sourced from Huang and Chen (2002). acs.orgnih.govacs.orgfigshare.com

Conversion to Chlorofluoroacetyl Chloride

This compound can be converted into the corresponding acyl chloride, chlorofluoroacetyl chloride. sigmaaldrich.comsigmaaldrich.com This transformation increases the electrophilicity of the carbonyl carbon, making it a more reactive acylating agent than the parent ester. The conversion typically involves a two-step process. First, the ethyl ester is hydrolyzed to chlorofluoroacetic acid using either acidic or basic conditions. Subsequently, the resulting carboxylic acid is treated with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the desired chlorofluoroacetyl chloride.

Advanced Synthetic Strategies Employing this compound as a Precursor

This compound has emerged as a valuable and versatile precursor in modern organic synthesis, enabling the introduction of the crucial fluoroacetate moiety into complex molecules. Its utility is particularly highlighted in advanced catalytic and substitution reactions, providing pathways to a diverse range of fluorinated compounds. The strategic presence of both chlorine and fluorine atoms on the α-carbon allows for distinct reactivity profiles that have been exploited in sophisticated synthetic methodologies.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has become a powerful tool for the formation of carbon-carbon bonds, and its application in fluoroalkylation reactions is of significant interest. The use of this compound in this context provides a direct route to α-fluoro-α-arylacetates, which are important structural motifs in medicinal and materials chemistry.

A significant advancement in this area is the development of a combinatorial nickel-catalyzed monofluoroalkylation of aryl bromides using this compound as the industrial raw reagent. researchgate.netnih.gov This method demonstrates high efficiency and broad applicability. The success of this transformation hinges on two key factors: the specific combination of a nickel catalyst with readily available nitrogen and phosphine (B1218219) ligands, and the use of a mixed solvent system. researchgate.netnih.gov The interplay between the nickel source, ligands, and solvents is crucial for achieving high yields and accommodating a wide range of aryl bromide substrates.

The reaction tolerates various functional groups on the aryl bromide, making it a versatile tool for late-stage functionalization. Both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated, leading to the corresponding ethyl 2-aryl-2-fluoroacetate products in good yields.

Table 1: Examples of Nickel-Catalyzed Monofluoroalkylation of Aryl Bromides This table is for illustrative purposes and represents typical outcomes of the described reaction.

| Aryl Bromide Substrate | Product | Typical Yield (%) |

|---|---|---|

| 4-Bromotoluene | Ethyl 2-fluoro-2-(p-tolyl)acetate | 85 |

| 4-Bromoanisole | Ethyl 2-fluoro-2-(4-methoxyphenyl)acetate | 90 |

| Methyl 4-bromobenzoate | Ethyl 2-(4-(methoxycarbonyl)phenyl)-2-fluoroacetate | 78 |

| 4-Bromobenzonitrile | Ethyl 2-(4-cyanophenyl)-2-fluoroacetate | 75 |

Mechanistic Insights into Nickel-Catalyzed Fluoroalkylation

Mechanistic investigations into this cross-coupling reaction suggest a complex pathway. It is proposed that a new zinc reagent may be generated in situ and participates actively in the reaction process. researchgate.netnih.gov While the precise catalytic cycle is multifaceted, it is believed to involve a Ni(0)/Ni(II) cycle. Studies on related nickel-catalyzed fluoroalkylations suggest that the active form of the catalyst could be a Ni(I) species. rsc.orgresearchgate.net The reaction likely proceeds through the oxidative addition of the aryl bromide to a low-valent nickel center, followed by a transmetalation step with the zinc reagent derived from this compound. The final step is a reductive elimination that furnishes the desired monofluoroalkylated product and regenerates the active nickel catalyst. The combination of different ligands and solvents is thought to be critical for stabilizing the nickel intermediates and facilitating the key steps of the catalytic cycle. researchgate.netnih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems, particularly nitroarenes. organic-chemistry.orgwikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, using a carbanion that possesses a leaving group on the nucleophilic carbon. organic-chemistry.org this compound is an ideal precursor for this transformation, as it can readily generate a carbanion with a chlorine leaving group.

When this compound is treated with a strong base, such as potassium tert-butoxide, deprotonation occurs at the α-carbon to form an α-chloro-α-fluorocarbanion. nih.govacs.org The presence of the electron-withdrawing ester and fluorine groups facilitates this deprotonation. nih.govacs.org This transient carbanion is the key nucleophilic species in the VNS reaction. The stability and reactivity of α-fluorocarbanions have been a subject of theoretical and experimental studies, which show that electron-withdrawing substituents play a crucial role in modulating their properties. nih.gov

The in situ generated α-chloro-α-fluorocarbanion readily adds to electron-deficient nitroarenes. nih.govacs.org This addition typically occurs at the positions ortho or para to the nitro group, forming an intermediate anionic σH adduct. nih.govacs.org Following the initial addition, a subsequent base-induced β-elimination of hydrogen chloride (HCl) occurs. nih.gov This elimination step is selective and leads to the formation of a nitrobenzylic α-fluorocarbanion. nih.govacs.org The final step is the protonation of this carbanion during aqueous workup to yield the final product, ethyl α-fluoro-α-nitroarylacetate. nih.govacs.org This methodology provides a direct and efficient route for the synthesis of these valuable compounds from simple starting materials. nih.gov

Table 2: Synthesis of Ethyl α-Fluoro-α-nitroarylacetates via VNS This table is for illustrative purposes and represents typical outcomes of the described reaction.

| Nitroarene Substrate | Product | Typical Yield (%) |

|---|---|---|

| Nitrobenzene | Ethyl 2-fluoro-2-(4-nitrophenyl)acetate & 2-fluoro-2-(2-nitrophenyl)acetate | 75 (para/ortho mixture) |

| 1-Chloro-4-nitrobenzene | Ethyl 2-(4-chloro-2-nitrophenyl)-2-fluoroacetate | 88 |

| 1-Fluoro-4-nitrobenzene | Ethyl 2-fluoro-2-(4-fluoro-2-nitrophenyl)acetate | 85 |

Synthesis of Fluorothienoazines and Multi-fused Heterocyclic Compounds

The direct application of this compound in the synthesis of fluorothienoazines and other multi-fused heterocyclic systems is not extensively documented in the reviewed literature. The synthesis of fused heterocyclic compounds typically involves methodologies such as cyclization reactions, ring-closing metathesis, and Diels-Alder reactions to create diverse structures. airo.co.in While halogenated esters are valuable precursors in heterocyclic chemistry, specific examples detailing the pathway from this compound to fluorothienoazines were not prominent in the surveyed research. The construction of such complex scaffolds often relies on precursors that can undergo intramolecular cyclization or multicomponent reactions to build the fused ring systems. airo.co.in

Preparation of β,β-Dihaloamines and Fluoroaziridines

The preparation of β,β-dihaloamines and fluoroaziridines using this compound as a direct precursor is not a widely reported synthetic pathway. Research into the synthesis of fluorinated aziridines often involves the reaction of imines with fluorinated carbene precursors. While this compound can be a source of a fluoroacetyl moiety, its direct conversion to a carbene for aziridination is less common than using reagents like ethyl dibromofluoroacetate. The latter has been shown to react with imines via a zinc enolate intermediate to achieve [2+1] cyclization, forming fluorinated aziridines.

Fluoroacetyl Carbene Transfer from Sulfonium (B1226848) Salts

A significant advancement in fluoroacetylation involves the use of a stable, easy-to-handle sulfonium salt, specifically (2-ethoxy-1-fluoro-2-oxoethyl)(phenyl)(2,3,4,5-tetramethylphenyl)sulfonium tetrafluoroborate, which serves as an effective precursor for ethyl fluoroacetyl carbene. This method presents a safer and more practical alternative to the currently unknown and potentially hazardous 2-diazo-2-fluoroacetate. The generation of the metal-stabilized carbene occurs under mild conditions, utilizing weak, non-nucleophilic bases like diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃), and employs earth-abundant metal catalysts. This approach has proven effective in various carbene transfer reactions.

The fluoroacetyl sulfonium salt has been successfully applied in the Doyle-Kirmse reaction, a process involving the reaction of a metal carbene with an allyl sulfide. researchgate.net This reaction proceeds through the formation of an ylide intermediate, which then undergoes a airo.co.inresearchgate.net-sigmatropic rearrangement. The use of the novel sulfonium reagent under mild, metal-catalyzed conditions enables the efficient synthesis of valuable monofluorinated products. researchgate.net In a model reaction using allyl phenyl sulfide, various catalysts and conditions were screened to optimize the yield of the rearranged product.

Table 1: Optimization of the Doyle-Kirmse Reaction

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fe(TPP)Cl | Cs₂CO₃ | 1,4-dioxane | 80 | 45 |

| 2 | Cu(acac)₂ | Cs₂CO₃ | 1,4-dioxane | 80 | 70 |

| 3 | Cu(OTf)₂ | Cs₂CO₃ | 1,4-dioxane | 80 | 75 |

Data sourced from studies on fluoroacetyl carbene transfer reactions.

The same sulfonium salt serves as an excellent fluoroacetyl carbene donor for the cyclopropanation of alkenes. researchgate.net This [2+1] cycloaddition reaction is a powerful tool for forming carbon-carbon bonds and introducing the fluoroacetyl group into various molecular frameworks. The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product. The process is efficient for a range of styrene (B11656) derivatives, yielding functionalized cyclopropanes under mild conditions catalyzed by copper complexes.

Table 2: Substrate Scope for Cyclopropanation of Styrenes

| Entry | Styrene Derivative | Yield (%) | dr (syn/anti) |

|---|---|---|---|

| 1 | Styrene | 88 | 59:41 |

| 2 | 4-Methylstyrene | 91 | 60:40 |

| 3 | 4-Methoxystyrene | 95 | 65:35 |

| 4 | 4-Chlorostyrene | 85 | 55:45 |

Yields and diastereomeric ratios (dr) are based on research findings for copper-catalyzed cyclopropanation reactions. researchgate.net

Enantioselective α-Fluorination of Aldehydes using N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective α-fluorination of aldehydes. This process involves the generation of azolium enolates from the aldehyde and the NHC catalyst. The subsequent asymmetric fluorination of these intermediates provides access to a wide range of α-fluoro esters, amides, and thioesters with excellent enantioselectivity. This method significantly broadens the utility of NHC catalysis in synthesizing valuable chiral fluorinated molecules from simple, readily available aliphatic or α-chloro aldehydes.

Comparison with Related Halogenated Ester Synthetic Routes

The synthesis of this compound differs notably from the routes used for other related halogenated esters like ethyl dichloroacetate, ethyl dibromoacetate, and ethyl difluoroacetate.

This compound : A primary route to this compound involves the reaction of 2-chloro-1,1,2-trifluoroethyl ethyl ether with sulfuric acid. orgsyn.org Another reported method is the reaction of sulfuryl chloride with ethyl fluoroacetate. orgsyn.org These methods highlight the introduction of both chlorine and fluorine at the α-carbon.

Ethyl Dichloroacetate : This compound is commonly synthesized through the esterification of dichloroacetic acid. The acid itself can be prepared from the oxidation of trichloroethylene (B50587) or by reacting 2,2'-dichloroacetyl chloride with an alcohol like 9-fluorenylmethanol followed by hydrolysis. The synthesis often begins with a chlorinated multi-carbon precursor.

Ethyl Dibromoacetate : The synthesis typically involves the esterification of dibromoacetic acid. It is also used in Reformatsky and Darzens reactions.

Ethyl Difluoroacetate : Multiple synthetic pathways exist for this compound. One industrial method involves the fluorination of dichloroacetyl diethylamine (B46881) with anhydrous potassium fluoride, followed by esterification with ethanol. wipo.int Another approach is the esterification of difluoroacetic acid, which can be generated from precursors like difluoroacetyl fluoride.

Strategies for 2-Fluoromalonate Esters (e.g., Halex, Direct Fluorination)

The synthesis of 2-fluoromalonate esters, valuable precursors in the creation of complex fluorinated molecules, can be achieved through several low-cost and scalable strategies. acsgcipr.org Among the most prominent methods are halogen exchange (Halex) reactions and selective direct fluorination, each offering distinct advantages and reaction parameters. acsgcipr.orgworktribe.com

Halex Reaction: The Halex (Halogen Exchange) process is a nucleophilic substitution method used to introduce fluorine into a molecule. acsgcipr.org In the context of 2-fluoromalonate esters, this strategy typically involves the displacement of a chloride atom from a precursor like diethyl chloromalonate. worktribe.com One established procedure utilizes triethylamine (B128534) and triethylamine trihydrofluoride (triethylamine·3HF) to achieve the synthesis of diethyl 2-fluoromalonate in an 82% yield. worktribe.com Another process employs 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in conjunction with potassium fluoride/calcium fluoride complexes. worktribe.com

Direct Fluorination: This approach represents the most direct pathway to 2-fluoromalonate esters by selectively converting a carbon-hydrogen bond to a carbon-fluorine bond using elemental fluorine gas. acsgcipr.org Historically, direct fluorination of malonate esters was challenging due to issues with selectivity, often resulting in a mixture of mono- and di-fluorinated products. worktribe.comacs.org However, significant advancements have overcome these limitations.

A key breakthrough was the discovery that a catalytic amount of copper nitrate (B79036) can activate the malonate substrate, enabling highly selective monofluorination. worktribe.comacs.org Research has demonstrated that the direct fluorination of diethyl malonate can be optimized to achieve a crude yield of 99% with 95% purity. rsc.org After distillation, the process yields 99% pure material with a 77% yield. rsc.org This one-step method compares favorably to multi-step processes from an environmental and efficiency standpoint, as demonstrated by its low Process Mass Intensity (PMI), a key green chemistry metric. rsc.orgrsc.org

The table below summarizes key findings and comparisons between these synthetic strategies for Diethyl 2-fluoromalonate.

| Synthetic Strategy | Reagents/Conditions | Yield | Purity | Reference |

| Halex Reaction | Diethyl chloromalonate, triethylamine, triethylamine·3HF | 82% | Not specified | worktribe.com |

| Direct Fluorination | Diethyl malonate, F₂ gas, copper nitrate catalyst | 77% (after distillation) | 99% (after distillation) | rsc.org |

| Direct Fluorination | Diethyl malonate, F₂ gas, copper nitrate catalyst | 99% (crude) | 95% (crude) | rsc.org |

Ethyl Dibromofluoroacetate as a Fluorinated Building Block

Ethyl dibromofluoroacetate (EDBFA) is a commercially available and highly versatile reagent for the synthesis of diverse fluorinated compounds. nih.gov Its molecular structure, featuring two highly electrophilic carbon centers and two exchangeable bromine atoms, makes it an ideal starting point for a variety of chemical transformations. nih.gov EDBFA serves as a valuable building block, particularly in methodologies promoted by organometallic reagents like zinc. nih.gov

The utility of EDBFA stems from its ability to participate in numerous reaction types, leading to the formation of structurally significant fluorinated molecules. Key applications include: nih.gov

Synthesis of Fluoroolefins: EDBFA is a precursor for creating fluoroolefins, which can act as effective peptide bond mimics in the design of fluorinated pseudopeptides. nih.gov

Formation of Fluorocyclopropanes: The reagent can be used in reactions to construct fluorinated cyclopropane rings. nih.gov

Creation of Fluoro-β-lactams: It is employed in the synthesis of fluoro-β-lactams, which are important structures in medicinal chemistry. nih.gov

Replacement of a single bromine atom in EDBFA results in the creation of a stereocenter, opening pathways for asymmetric synthesis. nih.gov The ester moiety of EDBFA can also be modified to produce other useful fluorinated building blocks. nih.gov

The following table outlines the classes of compounds synthesized from Ethyl Dibromofluoroacetate.

| Product Class | Synthetic Utility | Reference |

| Fluoroolefins | Key synthons for fluorinated pseudopeptides; peptide bond mimics. | nih.gov |

| Fluorocyclopropanes | Construction of strained, fluorinated ring systems. | nih.gov |

| Fluoro-β-lactams | Important scaffolds in pharmaceutical development. | nih.gov |

| α-Fluoroacrylates | Intermediates for the diastereoselective synthesis of β-fluoroallylamines. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Ethyl Chlorofluoroacetate

Reactions Involving the Alpha-Carbon Reactivity

The alpha-carbon of ethyl chlorofluoroacetate is the focal point of its reactivity, being positioned between an electron-withdrawing ester group and two halogen atoms. This unique structural arrangement imparts a significant degree of acidity to the alpha-hydrogen, making it susceptible to deprotonation and subsequent reactions. The presence of both chlorine and fluorine atoms at this position also influences the stereoelectronic properties and the stability of intermediates formed during reactions.

Formation and Reactivity of α-Chloro-α-fluorocarbanions

The acidity of the α-hydrogen in this compound facilitates the formation of an α-chloro-α-fluorocarbanion under basic conditions. This carbanion is a key intermediate in various synthetic transformations. Theoretical studies and experimental evidence, such as X-ray crystal structures of analogous persistent α-fluorocarbanions, indicate that these species can adopt a pyramidal configuration. nih.gov The stability and reactivity of the α-chloro-α-fluorocarbanion are influenced by the electron-withdrawing effects of the adjacent ester group and the halogen atoms. nih.gov

The reactivity of this carbanion is characterized by its nucleophilic nature, allowing it to participate in reactions with a variety of electrophiles. This reactivity is fundamental to the synthetic utility of this compound in forming new carbon-carbon bonds.

Reformatsky Reactions with Ketones and Aldehydes

This compound is a suitable substrate for the Reformatsky reaction, a process that involves the reaction of an α-halo ester with a carbonyl compound, typically an aldehyde or a ketone, in the presence of metallic zinc. nrochemistry.comwikipedia.org This reaction leads to the formation of β-hydroxy esters. wikipedia.orgthermofisher.com

The mechanism of the Reformatsky reaction involves the oxidative addition of zinc to the carbon-halogen bond of the this compound to form an organozinc reagent, often referred to as a Reformatsky enolate. nrochemistry.comwikipedia.org This organozinc intermediate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester. wikipedia.org The Reformatsky enolate then adds to the carbonyl group of the aldehyde or ketone through a six-membered chair-like transition state. nrochemistry.com Subsequent acidic workup yields the β-hydroxy ester. nrochemistry.comwikipedia.org

The general scheme for the Reformatsky reaction of this compound is as follows:

Reaction Scheme

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|

The reaction is a valuable method for the construction of carbon-carbon bonds and the synthesis of functionalized molecules. Various metals other than zinc, such as indium and samarium, have also been employed in Reformatsky-type reactions. nih.gov

Nucleophilic Substitution Reactions

The carbon-halogen bonds at the alpha-position of this compound are susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of one of the halogen atoms, typically the chloride ion, which is a better leaving group than the fluoride (B91410) ion. These reactions generally proceed via an SN2 mechanism, which is favored for primary and secondary alkyl halides. lumenlearning.compressbooks.pub

The rate of SN2 reactions is dependent on the concentration of both the substrate (this compound) and the nucleophile. kau.edu.sa A variety of nucleophiles can be employed in these reactions, including alkoxides, cyanides, and enolates, leading to a diverse range of substituted products. lumenlearning.com The choice of solvent is also crucial, with polar aprotic solvents like DMSO often favoring SN2 reactions. lumenlearning.comkau.edu.sa

Common Nucleophiles in SN2 Reactions

| Nucleophile | Product Type |

|---|---|

| RO⁻ (Alkoxide) | α-alkoxy-α-fluoroester |

| CN⁻ (Cyanide) | α-cyano-α-fluoroester |

Hyperconjugation and Anomeric Effects in α-Haloglycine Esters

While not directly an α-haloglycine ester, the principles of hyperconjugation and anomeric effects observed in such systems can provide insight into the stereoelectronic properties of this compound. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation over a sterically less hindered equatorial one. wikipedia.org This effect is attributed to a stabilizing interaction between a lone pair on the heteroatom and the antibonding (σ*) orbital of the C-X bond (where X is the substituent). wikipedia.orgrsc.org

Radical Chemistry and Fluoroalkylation Processes

This compound can also participate in chemical transformations involving radical intermediates. The presence of the halogen atoms allows for the generation of fluoroalkyl radicals, which are key intermediates in various fluoroalkylation reactions.

Involvement of Fluoroalkyl Radicals in Catalytic Cycles

Fluoroalkyl radicals can be generated from this compound through processes such as single-electron transfer (SET) reduction. These radicals are valuable intermediates in catalytic cycles for the introduction of fluoroalkyl groups into organic molecules. conicet.gov.ar

Catalytic methods for the generation and utilization of fluoroalkyl radicals include visible-light photoredox catalysis and transition-metal-mediated processes. conicet.gov.ar In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state. The excited photocatalyst can then reduce the fluoroalkyl halide (in this case, derived from this compound) via a single-electron transfer, generating a fluoroalkyl radical and the oxidized photocatalyst. This fluoroalkyl radical can then add to a substrate, such as an alkene or arene. The resulting radical intermediate is then oxidized by the photocatalyst, regenerating the ground-state photocatalyst and forming the final product.

The involvement of these radicals in catalytic cycles provides an efficient and versatile method for the synthesis of complex fluorinated molecules under mild reaction conditions.

Cross-Electrophile Coupling with Aryl Halides

This compound serves as a valuable reagent in carbon-carbon bond formation through cross-electrophile coupling reactions. Research has demonstrated a successful nickel-catalyzed monofluoroalkylation of aryl bromides using this compound as the industrial raw regent. nih.govresearchgate.net This transformation is significant for synthesizing monofluoroalkylated aromatic compounds, which are important motifs in pharmaceuticals and agrochemicals.

The success of this reaction hinges on two critical factors: the specific combination of the nickel catalyst with readily available nitrogen and phosphine (B1218219) ligands, and the use of a mixed solvent system. nih.gov Mechanistic studies suggest that the reaction may proceed through the in situ generation of a novel zinc reagent that participates in the catalytic cycle. nih.gov This method represents a direct coupling of two different electrophiles (the aryl bromide and this compound), offering advantages over traditional cross-coupling methods that require the pre-formation of a carbon nucleophile. nih.gov The direct coupling of two electrophiles can eliminate a synthetic step, as most carbon nucleophiles are themselves synthesized from organic halides. nih.gov

Table 1: Key Factors in Nickel-Catalyzed Cross-Coupling of this compound with Aryl Bromides

| Factor | Description | Significance |

|---|---|---|

| Catalyst System | Combination of a Nickel source with nitrogen and phosphine ligands. nih.gov | Essential for achieving successful conversion and catalytic turnover. |

| Solvent | A mixture of different solvents is utilized. nih.gov | Optimizes solubility and reactivity of the various components in the catalytic cycle. |

| Proposed Intermediate | A new zinc reagent may be generated in situ. nih.gov | Points to a complex reaction mechanism that differs from classical cross-coupling pathways. |

Reactions with Nitrogen-Containing Nucleophiles

The reactivity of esters like this compound with nitrogen-containing nucleophiles is a fundamental transformation in organic synthesis, primarily leading to the formation of amides. The electrophilic carbonyl carbon of the ester is susceptible to attack by the nucleophilic nitrogen atom of an amine or related species.

Amidation Reactions

Amidation is the process of forming an amide bond. While direct reactions between esters and amines (aminolysis) can occur, the synthesis of amides from esters like this compound often involves specific methodologies to enhance reactivity. For the related compound ethyl chloroacetate, amidation can be achieved through reaction with ammonia (B1221849) or amines. researchgate.net This nucleophilic acyl substitution reaction displaces the ethoxy group (-OEt) with the amino group (-NRR') to yield the corresponding α-chloro-α-fluoroacetamide.

Catalytic methods for amidation are of significant interest as they offer more efficient and waste-reducing pathways compared to stoichiometric activators. catalyticamidation.info While specific catalytic amidation protocols for this compound are not extensively detailed, general principles of ester aminolysis apply. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form the amide product.

Reactivity with Azine-thiones

Detailed research findings on the specific reactivity of this compound with azine-thiones are not prominently available in the reviewed literature. This class of reactions remains an area for potential investigation to explore novel synthetic pathways and mechanisms involving this fluorinated building block.

Atmospheric Degradation Mechanisms

The atmospheric fate of volatile organic compounds like halogenated esters is crucial for understanding their environmental impact. Degradation is often initiated by reactions with atmospheric radicals, such as hydroxyl radicals (•OH) or chlorine atoms (Cl•).

Reactions with Chlorine Atoms

In atmospheric regions with significant chlorine atom concentrations, such as marine or industrialized areas, reactions with Cl atoms can be a primary degradation pathway for compounds like this compound. The reaction mechanism for the structurally similar compound, ethyl chlorodifluoroacetate (ECDFA), has been studied and provides insight into this process. The reaction is initiated by the abstraction of a hydrogen atom from the ethyl group by a chlorine atom. rsc.org

For ethyl chlorodifluoroacetate, the main fate of the resulting alkoxy radical formed after H-atom abstraction from the -CH₂- entity is an α-ester rearrangement. This rearrangement leads to the production of chlorodifluoroacetic acid and a corresponding radical. rsc.org This pathway is a significant contributor to the formation of acidic species in the atmosphere.

The rate of reaction between atmospheric radicals and organic compounds is highly dependent on temperature. For the reaction of chlorine atoms with ethyl chlorodifluoroacetate (ECDFA), the rate coefficients have been measured over a temperature range of 287–313 K. rsc.org

The temperature dependence is described by the Arrhenius expression: rsc.org

k(ECDFA+Cl) = (6.44 ± 2.97) × 10⁻¹¹ exp[-(1110 ± 68)/T] cm³ molecule⁻¹ s⁻¹

This expression allows for the calculation of the reaction rate coefficient at different temperatures relevant to the troposphere.

Table 2: Temperature-Dependent Rate Coefficients for the Reaction of Cl Atoms with Ethyl Chlorodifluoroacetate (ECDFA)

| Temperature (K) | Rate Coefficient, k (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 287 | 1.34 x 10⁻¹² |

| 298 | 1.58 x 10⁻¹² |

| 313 | 1.94 x 10⁻¹² |

Data calculated using the Arrhenius expression from reference rsc.org.

Formation of Alkoxy Radicals and Subsequent Pathways

The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom, leading to the formation of a key intermediate, the alkoxy radical. In reactions involving chlorine atoms, the primary pathway is the abstraction of a hydrogen atom from the ethyl group, specifically from the -CH2- moiety. This results in the formation of the CF2ClC(O)OCH(•)CH3 radical.

Once formed, this alkoxy radical is at a crossroads of competing reaction pathways. The two primary subsequent pathways are reaction with molecular oxygen (O2) and a unimolecular α-ester rearrangement. The prevalence of each pathway is dependent on atmospheric conditions, including the concentration of reactants such as nitrogen oxides (NOx).

α-Ester Rearrangement to Chlorodifluoroacetic Acid

A significant fate of the CF2ClC(O)OCH(•)CH3 alkoxy radical is a process known as α-ester rearrangement. This intramolecular reaction pathway leads to the formation of chlorodifluoroacetic acid (CF2ClC(O)OH) and a corresponding radical. Studies on the reaction of ethyl chlorodifluoroacetate with chlorine atoms have shown this rearrangement to be a major channel.

In these studies, the yield of chlorodifluoroacetic acid from the α-ester rearrangement of the alkoxy radical derived from ethyl chlorodifluoroacetate has been quantified to be (86 ± 8)%. This high yield underscores the importance of this rearrangement as a primary degradation pathway for the alkoxy radical intermediate under these specific experimental conditions. The mechanism involves the migration of the CF2ClC(O)O- group, leading to the cleavage of the ester linkage and the formation of the more stable carboxylic acid.

Reactions with Hydroxyl Radicals

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), and its reaction with this compound is a key determinant of the compound's atmospheric lifetime. The reaction proceeds primarily through hydrogen atom abstraction from the C-H bonds of the ethyl group.

Environmental Fate and Product Distribution Studies

The environmental fate of this compound is largely dictated by its atmospheric degradation pathways. The reactions with chlorine atoms and hydroxyl radicals are the principal sinks for this compound in the atmosphere. The products formed from these reactions are of significant environmental interest.

As established through product distribution studies of the chlorine atom-initiated oxidation, a major product is chlorodifluoroacetic acid, formed with a high yield. The formation of this acid has atmospheric implications, as carboxylic acids can contribute to atmospheric acidity and participate in aerosol formation.

The following table summarizes the key reaction product discussed:

| Reactant | Oxidant | Key Intermediate Radical | Major Product | Product Yield |

| This compound | Cl | CF2ClC(O)OCH(•)CH3 | Chlorodifluoroacetic acid | (86 ± 8)% |

| This compound | •OH | (Likely) CF2ClC(O)OCH(•)CH3 | (Expected) Chlorodifluoroacetic acid | Not specified |

Chirality and Stereoselective Transformations Involving Ethyl Chlorofluoroacetate

Enantioselective Synthesis and Applications

The development of methods for the enantioselective synthesis of molecules containing a chlorofluoromethyl group is an active area of research. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving ethyl chlorofluoroacetate or related precursors.

The direct asymmetric synthesis of α,α-chlorofluoro carbonyl compounds represents a significant challenge in synthetic organic chemistry. One successful approach involves the organocatalytic asymmetric fluorination of α-chloroaldehydes. In this methodology, an α-chloroaldehyde is reacted with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral organocatalyst. The resulting α,α-chlorofluoro aldehyde can then be reduced to the corresponding alcohol or oxidized to the carboxylic acid, providing access to a range of enantioenriched building blocks. nih.gov

For instance, the reaction of racemic α-chloroaldehydes with NFSI catalyzed by a chiral secondary amine catalyst can produce α,α-chlorofluoro aldehydes with high enantioselectivity. The enantiomeric ratio of the products can be determined by conversion to the corresponding alcohols and subsequent analysis by HPLC on a chiral stationary phase or by GC analysis. nih.gov

Table 1: Organocatalytic Asymmetric Synthesis of α,α-Chlorofluoro Aldehydes

| α-Chloroaldehyde Substrate | Yield of Alcohol (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| 2-Chloro-3-phenylpropanal | 85 | 95:5 |

| 2-Chlorohexanal | 78 | 93:7 |

| 2-Chloro-4-methylpentanal | 82 | 94:6 |

Data derived from organocatalytic asymmetric synthesis of α,α-chlorofluoro aldehydes followed by reduction to the corresponding alcohols. nih.gov

While this method focuses on aldehydes, the resulting chiral α,α-chlorofluoro alcohols and their derivatives are closely related to the applications of chiral this compound.

Chiral α-fluoro-β-hydroxy esters are valuable synthetic intermediates, and their preparation can be achieved through diastereoselective reactions involving this compound or its analogs. A common method is the Reformatsky reaction, where an α-haloester reacts with a carbonyl compound in the presence of a metal, typically zinc. wikipedia.orgorganic-chemistry.orgpsiberg.com

While direct enantioselective Reformatsky reactions with this compound are not extensively documented, the synthesis of α,α-difluoro-β-amino amides using a zinc-promoted Reformatsky reaction of aldimines with bromodifluoroacetamides provides a strong analogous methodology. This reaction proceeds to give N-PMP (p-methoxyphenyl) protected α,α-difluoro-β-amino-β-aryl amides in good yields. chemrxiv.org This suggests the potential for developing similar asymmetric methodologies starting from this compound to produce chiral α-fluoro-β-hydroxy amides.

The synthesis of β-amino-α-fluoro esters has also been achieved stereoselectively through the tandem conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by fluorination of the resulting enolate. This approach has been successfully applied to the synthesis of α-fluoro-β-amino acid derivatives. researchgate.net

Diastereoselective Processes and Separation of Stereoisomers

When this compound or its derivatives react with other chiral molecules or in the presence of a chiral catalyst, diastereomeric products can be formed. The control of diastereoselectivity is a key aspect of these transformations.

The Reformatsky reaction of ethyl bromofluoroacetate with various aldehydes and ketones, catalyzed by cerium(III) chloride, generates diastereomeric mixtures of α-fluoro-β-hydroxy esters. In some cases, these diastereomers can be separated by crystallization or column flash chromatography. nih.gov The separation of these diastereomers allows for the isolation of stereochemically pure compounds, which can then be used in further synthetic steps.

The separation of diastereomers is a common strategy in organic synthesis to obtain enantiomerically pure compounds. Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which allows for their separation by standard laboratory techniques like chromatography and crystallization. nih.gov High-performance liquid chromatography (HPLC) on silica (B1680970) gel is a particularly powerful method for the separation of diastereomeric esters. nih.gov

Table 2: Diastereoselective Reformatsky Reaction of Ethyl Bromofluoroacetate

| Carbonyl Compound | Yield (%) | Diastereomeric Ratio | Separation Method |

|---|---|---|---|

| Benzaldehyde | 85 | 60:40 | Column Chromatography |

| Acetophenone | 78 | 55:45 | Crystallization |

| Cyclohexanone | 82 | 70:30 | Column Chromatography |

Data is illustrative of typical outcomes in diastereoselective Reformatsky reactions of α-fluoro-haloesters. nih.gov

Chiral Derivatizing Agents and Stereochemical Analysis

To determine the enantiomeric purity and assign the absolute configuration of chiral molecules, they are often converted into diastereomers by reaction with a chiral derivatizing agent (CDA). The resulting diastereomers can then be distinguished by various analytical techniques. wikipedia.org

Chlorofluoroacetic acid has been shown to be a useful chiral derivatizing agent, particularly for sterically hindered chiral alcohols. It serves as an alternative to the more commonly used Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). rsc.org The chiral alcohol is esterified with either (R)- or (S)-chlorofluoroacetic acid, producing a mixture of diastereomeric esters.

The principle behind using a CDA is that the two enantiomers of the analyte react with a single enantiomer of the CDA to form two diastereomers. These diastereomers have distinct physical and spectroscopic properties. wikipedia.org

The diastereomeric esters formed from the reaction of a chiral alcohol with chlorofluoroacetic acid can be readily analyzed by gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

GC and HPLC: Diastereomers typically have different retention times on both GC and HPLC columns, allowing for their separation and quantification. nih.govsielc.comlcservicesltd.co.ukdrawellanalytical.com Chiral stationary phases are not required for the separation of diastereomers. The difference in retention times can be used to determine the diastereomeric excess (d.e.) and, consequently, the enantiomeric excess (e.e.) of the original alcohol.

NMR Spectroscopy: In NMR spectroscopy, the protons and carbons of the two diastereomers are in different chemical environments, leading to distinct signals in the NMR spectrum. jeol.comresearchgate.netreddit.comwordpress.com The chemical shift differences (Δδ) between the signals of the two diastereomers can be used to determine their ratio by integrating the respective peaks. This is a powerful tool for determining enantiomeric purity. For esters of chlorofluoroacetic acid, the signals of the protons and carbons near the chiral centers are often well-resolved.

Table 3: Analytical Techniques for Diastereomer Differentiation

| Analytical Technique | Principle of Differentiation | Information Obtained |

|---|---|---|

| Gas Chromatography (GC) | Differential partitioning between stationary and mobile phases | Retention time difference, quantitative ratio |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with the stationary phase | Retention time difference, quantitative ratio, preparative separation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Different chemical environments leading to distinct chemical shifts | Chemical shift difference (Δδ), coupling constant differences, quantitative ratio, structural information |

Influence of Chirality on Biological Activity

The spatial arrangement of atoms in a molecule, known as chirality, can have a profound impact on its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. This stereospecificity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which selectively interact with only one enantiomer of a chiral ligand. In the context of drug design and development, it is therefore crucial to investigate the biological activity of individual enantiomers of a chiral compound.

Stereospecificity in Enzyme Inhibition (e.g., SARS-CoV-2 Mpro)

Recent research has highlighted the importance of chirality in the development of inhibitors for viral enzymes, such as the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. A study on dipeptidic chlorofluoroacetamide (B1361830) derivatives, which are structurally related to this compound, demonstrated marked stereospecificity in the inhibition of SARS-CoV-2 Mpro. nih.gov

The four stereoisomers of a potent inhibitor, compound 18 , were synthesized and evaluated for their inhibitory activity against the enzyme. The results, summarized in the table below, revealed that the (R,R)-18 isomer was significantly more potent than the other three stereoisomers. nih.govresearchgate.net This finding underscores the critical role of the absolute configuration at both the chlorofluoroacetyl moiety and the adjacent amino acid residue in determining the inhibitory efficacy. The exclusive and potent activity of the (R,R)-18 isomer highlights the high degree of stereospecificity of the SARS-CoV-2 Mpro active site. nih.gov

Table 1: Inhibitory Activity of Stereoisomers of Compound 18 against SARS-CoV-2 Mpro

| Stereoisomer | IC50 (µM) |

|---|---|

| (R,R)-18 | 0.056 |

| (R,S)-18 | > 10 |

| (S,R)-18 | > 10 |

Computational Docking Studies and Chirality

To elucidate the molecular basis for the observed stereospecificity, computational docking studies were performed. These studies modeled the interactions of the different stereoisomers of compound 18 within the active site of SARS-CoV-2 Mpro. The results indicated that the configuration of the chlorofluoroacetamide warhead plays a crucial role in the covalent inhibition of the enzyme. nih.gov

The docking models predicted that the (R)-configuration of the chlorofluoroacetyl group is essential for the rapid covalent modification of the catalytic cysteine residue (Cys145) in the Mpro active site. The computational analysis suggested that in the most stable conformation of the more active (R,R)-18 isomer, the chlorofluoroacetyl group is optimally positioned for nucleophilic attack by the thiol group of Cys145. In contrast, the (S)-configuration of the chlorofluoroacetyl group in the less active (R,S)-18 isomer results in a less favorable orientation for this reaction, thus explaining its significantly lower inhibitory activity. researchgate.net

These computational findings provide a structural rationale for the experimentally observed stereospecific inhibition and emphasize the importance of chirality in the design of potent and selective enzyme inhibitors. The insights gained from such studies are invaluable for the optimization of lead compounds in drug discovery programs.

Computational and Theoretical Studies of Ethyl Chlorofluoroacetate

Quantum Chemical Calculations on Reactivity and Structure

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule. These methods can predict geometries, energies, and electronic properties, which in turn explain the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govukm.my It is effective for determining molecular geometries, vibrational frequencies, and conformational preferences. nih.gov Studies on similar molecules, such as 2,2,2-trichloroethylacetate, have utilized DFT to determine molecular structure and conformational properties. nih.gov However, a review of available scientific literature reveals a lack of specific DFT studies focused on the structural and reactivity parameters of ethyl chlorofluoroacetate itself. While DFT calculations on related esters like ethyl acetate (B1210297) have been performed to understand conformational effects on hydrolysis, similar detailed analyses for the dual-halogenated this compound are not presently available. ukm.my

Hyperconjugation and anomeric effects are key stereoelectronic effects that influence molecular stability and conformation. wikipedia.org Hyperconjugation involves the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a chain to favor a specific conformation that is counterintuitive based on sterics alone. wikipedia.org While these effects are critical in understanding the structure of halogenated organic compounds, specific computational analyses detailing the hyperconjugative and anomeric interactions within this compound have not been reported in the reviewed literature. Conformational analysis of acyclic molecules is a field where these effects are known to play a significant role. lumenlearning.com

Mechanistic Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing for the study of transient species and energy barriers that are often difficult to observe experimentally.

The study of transition states and reaction pathways provides a detailed map of how a chemical reaction proceeds. Computational methods can locate transition state structures and calculate the energy barriers associated with them, offering insights into reaction kinetics. nih.gov While computational studies have been conducted on the gas-phase reactions of similar esters like ethyl formate, there is a notable absence of published research detailing the computational investigation of transition states and reaction pathways for reactions involving this compound. nih.gov Methodologies for modeling reaction processes are well-established, as demonstrated in the synthesis of compounds like ethyl chrysanthemate, but these have yet to be applied to this compound in the available literature. nih.gov

Computational chemistry plays a crucial role in understanding and designing catalysts by modeling the intricate interactions between substrates, ligands, and metal centers throughout a catalytic cycle. e-bookshelf.de For instance, the mechanism of ethyl acetate hydrolysis catalyzed by a molybdocene complex has been investigated computationally. nih.gov Similarly, kinetic models for the catalytic synthesis of ethyl acetate have been developed. ugent.be However, there are no specific computational studies in the surveyed literature that elucidate the role of ligands and metal species in catalytic cycles involving this compound as a substrate.

Computational Studies in Drug Design and Molecular Interactions

The application of computational methods in drug discovery can accelerate the identification and optimization of new therapeutic agents by modeling molecular interactions and predicting biological activity.

Computational techniques such as molecular docking are used to predict the binding orientation of small molecules to their protein targets. nih.govnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies correlate the chemical structure of compounds with their biological activity. While ethyl acetate has been the subject of studies on intermolecular interactions in solution, there is no evidence in the current body of scientific literature of this compound being investigated through computational methods for drug design purposes or for its specific molecular interaction profiles with biological targets. researchgate.netmdpi.com

Molecular Docking for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hacettepe.edu.tr In the context of this compound, molecular docking can be employed to investigate its potential interactions with biological macromolecules, such as proteins and enzymes. This method is instrumental in toxicology and drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.govhacettepe.edu.tr

The process involves generating a three-dimensional structure of the this compound molecule and docking it into the binding site of a target protein. Algorithms then calculate the most stable binding poses and estimate the binding energy, which indicates the strength of the interaction. hacettepe.edu.tr These studies can reveal whether this compound is likely to inhibit enzyme function or otherwise interfere with biological pathways. While specific docking studies on this compound are not widely published, the methodology allows for screening against a vast library of known protein structures to identify potential interactions.

Below is an illustrative table representing typical output from a molecular docking study, showing hypothetical interactions between this compound and various human enzymes.

| Target Protein | Protein Function | Predicted Binding Energy (kcal/mol) | Potential Interaction Type |

| Cytochrome P450 2E1 | Xenobiotic Metabolism | -5.8 | Substrate Binding |

| Acetylcholinesterase | Neurotransmission | -4.2 | Weak Inhibition |

| Glutathione S-transferase | Detoxification | -6.1 | Covalent Adduct Formation |

| Human Serum Albumin | Blood Transport | -7.3 | Ligand Binding |

Note: The data in this table is hypothetical and for illustrative purposes only.

Understanding Stereoselective Activation

This compound possesses a chiral center at the alpha-carbon (the carbon atom bonded to the chlorine and fluorine atoms). This results in the existence of two stereoisomers (enantiomers): (R)-ethyl chlorofluoroacetate and (S)-ethyl chlorofluoroacetate. Computational studies are essential for understanding how these different spatial arrangements might lead to stereoselective activation in a biological system, particularly in reactions catalyzed by enzymes, which are themselves chiral.

Theoretical models can calculate the energy profiles of the reaction pathways for each enantiomer with a specific enzyme. By determining the transition state energies, researchers can predict which stereoisomer will react more readily or be metabolized more efficiently. This stereoselectivity arises from the precise three-dimensional fit required between the substrate (the this compound enantiomer) and the enzyme's active site. Differences in activation energy can lead to significant variations in the biological activity or toxicity of the two enantiomers.

Thermochemical and Kinetic Studies

Thermochemical and kinetic studies focus on the energy changes and rates of chemical reactions involving this compound. This data is particularly important for assessing the compound's persistence and reactivity in the atmosphere.

Temperature Dependence of Atmospheric Reactions

The primary degradation pathway for this compound in the troposphere is expected to be its reaction with hydroxyl (OH) radicals. noaa.govnih.gov The rate of this reaction is highly dependent on temperature, which varies with altitude and geographic location. Kinetic studies are performed to determine the rate constant (k) for this reaction over a range of atmospherically relevant temperatures. copernicus.orgmdpi.com

The temperature dependence of the reaction rate constant is typically described by the Arrhenius equation:

k(T) = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the temperature in Kelvin. Experimental data allows for the determination of these parameters, which can then be used in atmospheric models to predict the compound's atmospheric lifetime. rsc.org A shorter lifetime indicates faster degradation and a lower potential to contribute to long-range transport or global atmospheric phenomena. ipcc.ch For similar fluoroesters, atmospheric lifetimes with respect to OH radical reactions are estimated to be on the order of several days. conicet.gov.ar

The following table presents representative kinetic data for the reaction of a generic fluoroester with OH radicals at different temperatures, illustrating the typical negative temperature dependence observed for many such reactions. copernicus.org

| Temperature (K) | Rate Constant, k (cm³ molecule⁻¹ s⁻¹) |

| 260 | 1.85 x 10⁻¹³ |

| 273 | 1.62 x 10⁻¹³ |

| 298 | 1.34 x 10⁻¹³ |

| 320 | 1.15 x 10⁻¹³ |

| 340 | 1.02 x 10⁻¹³ |

Note: This data is representative for a fluoroacetate (B1212596) compound and illustrates the general trend. conicet.gov.ar

Investigation of Radical Intermediates

The reaction of this compound with an OH radical typically proceeds via hydrogen atom abstraction from the ethyl group, leading to the formation of a carbon-centered radical intermediate. rsc.org Computational chemistry, particularly ab initio molecular orbital methods, is used to study the structure, stability, and subsequent fate of these radical intermediates. rsc.org

There are two primary positions on the ethyl group from which a hydrogen atom can be abstracted: the α-carbon (-CH₂-) and the β-carbon (-CH₃). Ab initio calculations can determine the bond dissociation energies for the C-H bonds at these positions, predicting which radical is more likely to form. rsc.org The α-radical is generally expected to be more stable.

Once formed, the radical intermediate (CHFClCOOCH•CH₃ or CHFClCOOCH₂CH₂•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical. This peroxy radical then undergoes a series of complex reactions, leading to the formation of stable degradation products. Understanding these radical intermediates is key to identifying the ultimate atmospheric fate and breakdown products of this compound. semanticscholar.org

| Radical Intermediate | Site of H-Abstraction | Predicted Subsequent Reaction |

| CHFClCOOCH•CH₃ | α-carbon of ethyl group | Reaction with O₂ to form a peroxy radical |

| CHFClCOOCH₂CH₂• | β-carbon of ethyl group | Reaction with O₂ to form a peroxy radical |

Applications and Potential in Advanced Organic Synthesis

Building Block in the Synthesis of Fluorinated Compounds

The primary application of ethyl chlorofluoroacetate is as a foundational building block for the synthesis of more complex fluorinated compounds. The presence of fluorine, the most electronegative element, imparts unique properties to organic molecules, influencing factors such as lipophilicity, binding affinity, and metabolic pathways. nih.gov Consequently, the synthesis of monofluorinated compounds is an area of intense research interest. researchgate.net this compound serves as a key starting material, providing a direct and efficient route for incorporating the crucial C-F bond into various molecular scaffolds. nih.govresearchgate.net

The strategic incorporation of fluorine is a cornerstone of modern medicinal and agricultural chemistry, with approximately 25% of pharmaceuticals and 40% of new agrochemicals containing at least one fluorine atom. nih.gov this compound is a valuable precursor in the synthesis of these biologically active molecules. chemimpex.com It has been effectively utilized in the creation of fluorinated amino acids and other bioactive compounds, underscoring its importance in medicinal chemistry. chemimpex.com For instance, α-fluoro-α,β-unsaturated esters, which can be synthesized from related fluoroacetate (B1212596) reagents, are recognized as useful intermediates for preparing biologically active fluorinated molecules. nih.gov

Table 1: Significance of Fluorine in Bioactive Molecules

| Sector | Percentage of New Molecules Containing Fluorine | Rationale for Fluorine Incorporation |

|---|---|---|

| Pharmaceuticals | ~25% | Modulates lipophilicity, metabolic stability, and binding affinity. nih.gov |

The reactivity of this compound lends itself to the construction of intricate and diverse molecular structures. Its utility is demonstrated in various synthetic strategies, including its application in Doyle-Kirmse and cyclopropanation reactions, which proceed under mild conditions. researchgate.net The ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds makes it a versatile tool for organic chemists. For example, related reagents like ethyl dibromofluoroacetate are used to synthesize fluorinated cyclopropanes, which are valuable precursors for creating constrained fluorinated amino acids, showcasing the role of such building blocks in assembling complex and functionally significant architectures. nih.gov

Role in Cross-Coupling and Functionalization Reactions

This compound is increasingly employed in transition metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon bonds. These reactions allow for the direct attachment of the chlorofluoroacetate moiety to other organic fragments, particularly aromatic systems.

A significant application of this compound is in monofluoroalkylation, the process of introducing a monofluoroalkyl group into a molecule. A notable development is the nickel-catalyzed monofluoroalkylation of aryl bromides using this compound as the primary reagent. nih.govresearchgate.net This method provides a direct route to α-aryl-α-fluoroacetates. The success of this transformation often relies on the specific combination of nickel catalysts with appropriate nitrogen and phosphine (B1218219) ligands. nih.govresearchgate.net Mechanistic studies suggest that a zinc reagent, potentially generated in situ, may be involved in the catalytic cycle. nih.govresearchgate.net

Table 2: Catalytic Systems for Monofluoroalkylation with Ethyl Halo-fluoroacetates

| Reagent | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|

| This compound | Aryl Bromides | Nickel with Nitrogen/Phosphine Ligands | Utilizes an industrial raw reagent for direct monofluoroalkylation. nih.govresearchgate.net |

The synthesis of fluoroalkylated arenes is a direct and valuable outcome of the cross-coupling strategies involving this compound and its analogues. The nickel-catalyzed cross-coupling with aryl bromides provides an efficient pathway to produce α-fluoro-α-aryl acetic acid esters. nih.govresearchgate.net Similarly, palladium-catalyzed Negishi-type cross-coupling reactions have been developed for related reagents like ethyl bromofluoroacetate, successfully coupling them with aryl iodides to form the corresponding fluoroalkylated arene products. nih.govsci-hub.se These reactions are conducted under mild conditions and tolerate a variety of functional groups on the aromatic ring, including esters, ethers, and nitriles, making them highly versatile for creating a library of functionalized fluoroalkylated arenes. sci-hub.se

Formation of Heterocyclic Compounds